Avian-Type Influenza Hemagglutinin Receptor Specificity: 3'SLNLN (LSTd) vs. 6'SLNLN (LSTc Analog) Glycan Array Binding
LS tetrasaccharide d, designated 3'SLNLN (Neu5Acα2-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc), serves as the canonical avian-type influenza receptor analog in glycan array studies. In dose-dependent direct glycan array binding assays with A(H3N2) variant influenza viruses (MN/10, KS/09, PA/10), 3'SLNLN exhibited high-affinity binding as a representative avian receptor, while 6'SLNLN (the α2-6-linked isomer corresponding to LSTc) served as the representative human receptor control with minimal to no binding by avian-preference HAs [1]. In ELISA-like sialoside polymer assays with wild-type Sh2 H7N9 hemagglutinin, 3'SLNLN showed strong, concentration-dependent binding signal (mean signal calculated from six independent replicates), whereas 6'SLNLN showed negligible binding, confirming the strict α2-3 linkage specificity of the wild-type avian HA [2]. The crystal structure of H7N9 HA in complex with 3'SLNLN (PDB 4KOM, resolution 2.60 Å) further defines the molecular contacts that underlie this specificity [3].
| Evidence Dimension | Influenza hemagglutinin receptor binding specificity (glycan array / ELISA-like sialoside polymer assay) |
|---|---|
| Target Compound Data | 3'SLNLN (LSTd): strong binding to wild-type avian-origin H7N9 HA (Sh2) and A(H3N2)v viruses; served as avian receptor analog with high signal intensity in dose-dependent assays [1][2] |
| Comparator Or Baseline | 6'SLNLN (α2-6-linked isomer, LSTc analog): negligible binding to the same wild-type avian H7 HA and avian-preference A(H3N2)v viruses [1][2] |
| Quantified Difference | Qualitative binding difference: wild-type Sh2 H7N9 HA discriminates 3'SLNLN (positive binding) from 6'SLNLN (binding near background). Mutations G228S, K193T/G228S, V186K/K193T/G228S in HA are required to switch specificity to 6'SLNLN [2] |
| Conditions | ELISA-like sialoside polymer assay; glycan microarray; recombinant HA proteins. Data from six independent replicates per condition [1][2] |
Why This Matters
For influenza research programs procuring defined receptor analogs, 3'SLNLN (LSTd) is the validated avian-type receptor that cleanly discriminates from 6'SLNLN, making it irreplaceable by α2-6-linked isomers for avian influenza host-range and transmissibility studies.
- [1] Pearce MB, et al. (2012) Fig. 3. Binding preference of A(H3N2)v influenza viruses. Dose-dependent direct glycan array binding. PMC3309732. https://pmc.ncbi.nlm.nih.gov/articles/PMC3309732/figure/fig03/ View Source
- [2] de Vries RP, Peng W, Grant OC, et al. Three mutations switch H7N9 influenza to human-type receptor specificity. PLoS Pathog. 2017;13(6):e1006390. Fig. 2. https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1006390 View Source
- [3] Shi Y, Zhang W, Wang F, et al. (2013) PDB 4KOM: The structure of hemagglutinin from avian-origin H7N9 influenza virus in complex with avian receptor analog 3'SLNLN. Resolution 2.60 Å. https://www1.rcsb.org/structure/4KOM View Source
